molecular formula C12H15ClN2S B3078438 [(5-Methyl-2-thienyl)methyl](4-pyridinylmethyl)amine hydrochloride CAS No. 1051364-44-3

[(5-Methyl-2-thienyl)methyl](4-pyridinylmethyl)amine hydrochloride

Cat. No. B3078438
CAS RN: 1051364-44-3
M. Wt: 254.78 g/mol
InChI Key: XZVKNWAAJKGGJX-UHFFFAOYSA-N
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Description

[(5-Methyl-2-thienyl)methyl](4-pyridinylmethyl)amine hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has been widely used in scientific research. This compound is structurally similar to the neurotoxin MPTP, which is known to cause Parkinson's disease-like symptoms in humans. However, MPTP hydrochloride has been found to have unique properties that make it a valuable tool in studying the mechanisms of neurodegenerative diseases and drug addiction.

Scientific Research Applications

  • Synthesis and Activity of Pyran Derivatives : Georgiadis (1976) described the synthesis of compounds related to pyran derivatives, exhibiting antimicrobial and anticoccidial activities. This study indicates the potential use of similar structures in developing antimicrobial agents (Georgiadis, 1976).

  • Cyclisation of Isothiocyanate Compounds : Davies et al. (1976) investigated the cyclisation of 2-(2-thienyl)ethyl isothiocyanate leading to the formation of various pyridine derivatives. This research contributes to the understanding of cyclisation reactions in organic synthesis (Davies et al., 1976).

  • Decarboxylation Studies Using Thiamine Analogues : Yount and Metzler (1959) explored the decarboxylation of pyruvate using thiamine analogues, providing insights into biochemical processes and potential applications in biochemistry (Yount & Metzler, 1959).

  • Preparation of Thieno[2,3-d]pyrimidine Derivatives : Santilli et al. (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, contributing to the development of new synthetic routes in medicinal chemistry (Santilli et al., 1971).

  • Anticonvulsant Activity of Tetrahydrothieno Pyridines : Ohkubo et al. (1996) synthesized novel tetrahydrothieno pyridines and evaluated their anticonvulsant activity, suggesting potential applications in the development of new anticonvulsant drugs (Ohkubo et al., 1996).

  • Antibacterial Evaluation of Pyrimido Thiazolo Pyrimidines : Etemadi et al. (2016) synthesized and characterized new pyrimido thiazolo pyrimidines and evaluated their antibacterial activity, indicating their potential as antibacterial agents (Etemadi et al., 2016).

These studies collectively demonstrate the diverse applications of compounds structurally related to “(5-Methyl-2-thienyl)methylamine hydrochloride” in areas such as antimicrobial therapy, organic synthesis, biochemistry, medicinal chemistry, and drug development.

properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-10-2-3-12(15-10)9-14-8-11-4-6-13-7-5-11;/h2-7,14H,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVKNWAAJKGGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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